Boc-L-Phe(2-OCF3)-OH
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Overview
Description
Boc-L-Phe(2-OCF3)-OH: is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a trifluoromethoxy (OCF3) group at the ortho position of the phenyl ring, and a carboxyl group. This compound is often used in peptide synthesis and other biochemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with L-phenylalanine.
Protection: The amino group of L-phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via electrophilic aromatic substitution using a suitable trifluoromethoxyating agent.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring.
Reduction: Reduction reactions may target the carboxyl group, converting it to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products:
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
Chemistry:
- Used in the synthesis of peptides and proteins.
- Acts as a building block in the development of novel compounds.
Biology:
- Studied for its role in enzyme-substrate interactions.
- Used in the study of protein folding and structure.
Medicine:
- Potential applications in drug development.
- Investigated for its role in metabolic pathways.
Industry:
- Used in the production of pharmaceuticals and fine chemicals.
- Employed in the synthesis of specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific enzymes and receptors in biological systems. The Boc protecting group helps in the selective deprotection of the amino group during peptide synthesis, while the trifluoromethoxy group can influence the compound’s hydrophobicity and electronic properties, affecting its interaction with biological targets.
Comparison with Similar Compounds
Boc-L-Phe-OH: Lacks the trifluoromethoxy group, making it less hydrophobic.
Boc-D-Phe(2-OCF3)-OH: The D-isomer of the compound, which may have different biological activity.
Fmoc-L-Phe(2-OCF3)-OH: Uses a different protecting group (fluorenylmethyloxycarbonyl) which can affect its reactivity and solubility.
Uniqueness:
- The presence of the trifluoromethoxy group at the ortho position provides unique electronic and steric properties.
- The Boc protecting group allows for selective deprotection, making it useful in multi-step synthesis.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethoxy)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(22)19-10(12(20)21)8-9-6-4-5-7-11(9)23-15(16,17)18/h4-7,10H,8H2,1-3H3,(H,19,22)(H,20,21)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUYHGNJHWOXLL-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1OC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1OC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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